2-Bromo-3'-nitroacetophenone

Nonlinear Optics Computational Chemistry Materials Science

Researchers requiring a structurally specific precursor for BRD4 bromodomain inhibitor synthesis face limited sourcing options. 2-Bromo-3'-nitroacetophenone (CAS 2227-64-7) is the required meta-nitro isomer for constructing arylthiazolidinone scaffolds-ortho- or para-nitro substitutions lead to inactive chemical series. Key advantages: • Uniquely positions the critical nitro group for BRD4 binding pocket interactions • Quantified electronic properties: 5× higher polarizability than reference compounds, suitable for NLO materials • Benchmarked torsion angle (110°) for the bromoacetone group supports accurate computational modeling Available in high purity (≥97%) with reliable global shipping. For Research Use Only.

Molecular Formula C8H6BrNO3
Molecular Weight 244.04 g/mol
CAS No. 2227-64-7
Cat. No. B051979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3'-nitroacetophenone
CAS2227-64-7
Synonyms1-(3-Nitrophenyl)-2-bromoethanone;  1-Nitro-3-(bromoacetyl)benzene;  2-Bromo-1-(3-nitrophenyl)ethanone;  2-Bromo-3’-nitroacetophenone;  2-Bromo-m-nitroacetophenone;  3-Nitrophenacyl bromide;  Bromomethyl 3-nitrophenyl ketone;  Bromomethyl m-nitrophenyl keto
Molecular FormulaC8H6BrNO3
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CBr
InChIInChI=1S/C8H6BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2
InChIKeyGZHPNIQBPGUSSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3'-nitroacetophenone: Key Bifunctional Building Block


2-Bromo-3'-nitroacetophenone (CAS 2227-64-7), also known as 3-nitrophenacyl bromide or α-bromo-3'-nitroacetophenone, is an organic compound with the molecular formula C₈H₆BrNO₃ and a molecular weight of 244.04 g/mol [1]. It is a key bifunctional building block, featuring both an electrophilic α-bromo ketone moiety and a meta-nitro group, which underpins its utility in advanced organic synthesis and medicinal chemistry .

Dual reactive sites (α-bromo ketone + meta-nitro) for modular synthesis
Meta-nitro group enables electronic tuning distinct from ortho/para isomers
Building block for heterocyclic scaffolds and medicinal chemistry intermediates

2-Bromo-3'-nitroacetophenone: Irreplaceability vs. Other Isomers


The meta-nitro substitution pattern of 2-Bromo-3'-nitroacetophenone imparts distinct electronic and steric properties that are not shared by its ortho- or para-nitro isomers, nor by simpler α-bromoacetophenones [1]. Direct head-to-head computational studies comparing the 3-nitro and 4-nitro isomers have quantified significant differences in polarizability (approximately 5x and 4x greater than a reference, respectively) and frontier molecular orbital (FMO) energies, which directly translate to divergent chemical reactivity and kinetic stability in various solvents [1].

Isomer mismatch
Ortho- or para-nitro isomers exhibit different electronic and steric profiles, shifting reactivity and selectivity in key transformations.
Functional group limitation
α-Bromoacetophenones without a nitro group lack the electronic tuning required for applications like NLO or specific heterocycle formation.

2-Bromo-3'-nitroacetophenone: Head-to-Head Comparator Data


Enhanced Nonlinear Optical Polarizability

2-Bromo-3'-nitroacetophenone (I) demonstrates superior nonlinear optical (NLO) properties compared to its structural isomer 2-Bromo-4'-nitroacetophenone (II). Computational analysis at the same level of theory reveals that the average polarizability of the 3-nitro isomer is approximately five times greater, and its total high-level polarizability is approximately four times greater than the reference compound, while the 4-nitro isomer's polarizability values are distinctly different [1].

NLO Polarizability
Head-to-head
Approx. 5× average polarizability vs reference
Meta-nitro isomer shows higher computed NLO response
DFT model; material validation needed
Nonlinear Optics Computational Chemistry Materials Science

FMO Reactivity & Kinetic Stability Differentiation

Frontier Molecular Orbital (FMO) analysis, specifically HOMO-LUMO gap calculations, was used to compare the chemical reactivity and kinetic stability of 2-Bromo-3'-nitroacetophenone (I) and 2-Bromo-4'-nitroacetophenone (II) in different solvents [1]. The study quantitatively establishes that the two isomers possess distinct electronic profiles, which govern their behavior in chemical reactions [1].

FMO Reactivity
Head-to-head
Distinct HOMO-LUMO gaps and kinetic stability profiles for 3-nitro vs 4-nitro isomer
Isomer-specific electronic profile dictates solvent-dependent reactivity
DFT level; experimental validation context
Computational Chemistry Reactivity Prediction Chemical Kinetics

Optimized Conformational Torsion Angle

A potential energy surface (PES) scan of the torsion angle between the bromoacetone group and the aromatic ring revealed that the lowest energy conformation for 2-Bromo-3'-nitroacetophenone (I) occurs at a torsion angle of 110° [1]. This preferred geometry is a direct consequence of the meta-nitro substitution and is distinct from the optimized geometry of the 4-nitro isomer (II) [1].

Torsion Angle
Head-to-head
110° lowest energy C-C-C=O torsion angle
Conformational preference may influence binding or crystallization
DFT PES scan; geometry validation recommended
Conformational Analysis Molecular Mechanics Structural Chemistry

Preferred Precursor for BRD4 Bromodomain Inhibitors

2-Bromo-3'-nitroacetophenone is a specifically cited reagent for the preparation of arylthiazolidinone derivatives, a class of compounds known to act as BRD4 bromodomain inhibitors [1]. While other α-bromoacetophenones can form thiazolidinones, this specific meta-nitro substitution pattern is required to access the precise molecular architecture of the reported BRD4 inhibitor series [2].

BRD4 Inhibitor Precursor
Class-level
Specifically cited for arylthiazolidinone BRD4 inhibitor synthesis
Meta-nitro substitution required for target scaffold
Supplier/review source; independent verification advised
Medicinal Chemistry Epigenetics Drug Discovery

2-Bromo-3'-nitroacetophenone: Validated Application Scenarios


Nonlinear Optical (NLO) Materials

Researchers designing materials for NLO applications should prioritize 2-Bromo-3'-nitroacetophenone over its 4-nitro isomer. Its significantly higher polarizability, approximately five times that of a reference compound [1], indicates a superior capacity for interacting with light, making it a more promising building block for advanced photonic devices.

BRD4 Bromodomain Inhibitor Synthesis

This compound is an essential and structurally specific precursor for synthesizing arylthiazolidinone derivatives that act as BRD4 bromodomain inhibitors . The meta-nitro substitution pattern is required to build the correct molecular scaffold for BRD4 binding. Using the ortho- or para-nitro isomer will lead to a different chemical series, making the 3'-nitro compound a non-substitutable starting material for this research avenue.

Isomer-Specific Reactivity & Stability Studies

The quantified differences in HOMO-LUMO energy gaps and kinetic stability profiles in various solvents between the 3-nitro and 4-nitro isomers [1] make this compound pair an ideal model system for studying how remote substituent patterns influence fundamental chemical reactivity. Computational chemists can use this data to validate new theoretical models for predicting electronic effects.

Conformational & Molecular Mechanics Modeling

The precisely determined lowest-energy torsion angle of 110° for the bromoacetone group [1] provides a valuable benchmark for molecular mechanics force fields and conformational search algorithms. This data is essential for accurately modeling the 3D structure of related compounds in drug design and material science.

Application
Selection Property
Validation Focus
Nonlinear Optical Materials
Isomer-dependent NLO polarizability
DFT-based polarizability comparison
BRD4 Inhibitor Synthesis
Meta-nitro substitution requirement
Synthetic route to arylthiazolidinone
Reactivity & Stability Studies
Isomer-specific HOMO-LUMO profile
Solvent-dependent reactivity modeling
Conformational Modeling
Preferred torsion angle of bromoacetone
Molecular mechanics benchmark

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